3,4-Dimethyl-2-(methylsulfanyl)quinoline
CAS No.: 192696-25-6
Cat. No.: VC16844263
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192696-25-6 |
|---|---|
| Molecular Formula | C12H13NS |
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | 3,4-dimethyl-2-methylsulfanylquinoline |
| Standard InChI | InChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3 |
| Standard InChI Key | KLYSKAHLWCQRFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)SC)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with three substituents:
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Methyl groups at positions 3 and 4 of the benzene ring.
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Methylsulfanyl group () at position 2 of the pyridine ring .
The IUPAC name is 3,4-dimethyl-2-methylsulfanylquinoline, and its SMILES representation is .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 203.31 g/mol | |
| InChIKey | KLYSKAHLWCQRFI-UHFFFAOYSA-N | |
| CAS Registry Number | 192696-25-6, 1020964-26-4 | |
| Synonymous identifiers | DTXSID90514025, 192696-25-6 |
Spectroscopic and Computational Data
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Infrared (IR) spectroscopy: The methylsulfanyl group exhibits characteristic C–S stretching vibrations near 600–700 cm, while aromatic C–H stretches appear around 3000–3100 cm .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 3,4-dimethyl-2-(methylsulfanyl)quinoline is documented in the provided sources, analogous methods for substituted quinolines suggest plausible pathways:
Friedländer Annulation
A quinoline backbone can be constructed via condensation of 2-aminobenzaldehyde derivatives with ketones. For example, 3,4-dimethylquinoline (CAS: 2436-92-2 ) is synthesized from 2-amino-3,4-dimethylbenzaldehyde and acetone under acidic conditions . Introducing the methylsulfanyl group may require post-annulation functionalization.
Nucleophilic Substitution
A chloroquinoline precursor (e.g., 2-chloro-3,4-dimethylquinoline) could react with methanethiol () in the presence of a base to yield the target compound .
Phosphorane-Mediated Reactions
The Wittig reaction, as demonstrated in the synthesis of dihydropyranoquinolines , could be adapted to introduce alkylsulfanyl groups via phosphorane intermediates.
Table 2: Hypothetical Synthesis Yield Comparison
| Method | Key Reagents | Estimated Yield |
|---|---|---|
| Friedländer Annulation | 2-Amino-3,4-dimethylbenzaldehyde, acetone | 50–65% |
| Nucleophilic Substitution | 2-Chloroquinoline, | 70–85% |
Physicochemical Properties
Stability and Reactivity
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Thermal stability: Quinoline derivatives generally decompose above 300°C, but the methylsulfanyl group may lower thermal stability due to sulfur’s susceptibility to oxidation .
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Solubility: Expected to be soluble in organic solvents (e.g., ethanol, chloroform) but insoluble in water due to hydrophobic substituents .
Crystallographic Data
While no single-crystal X-ray data exists for this compound, related structures like 3,4-dimethylphenyl quinoline-2-carboxylate exhibit dihedral angles of 48.1° between aromatic rings, suggesting moderate planarity disruption .
Research Applications and Biological Relevance
Materials Science
Thioether-containing compounds like this may serve as ligands in catalysis or precursors for conductive polymers .
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